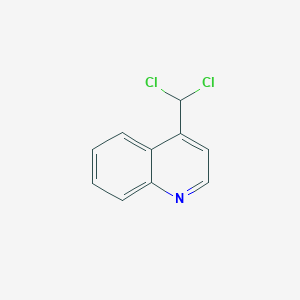
Quinoline, 4-(dichloromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline, 4-(dichloromethyl)- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives have been extensively studied due to their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The 4-(dichloromethyl) substitution on the quinoline ring introduces unique chemical properties that make this compound particularly interesting for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 4-(dichloromethyl)- can be achieved through several methods. One common approach involves the chloromethylation of quinoline derivatives. For instance, the reaction of quinoline with dichloromethyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride can yield Quinoline, 4-(dichloromethyl)-. Another method involves the use of 4-nitroquinoline, which undergoes vicarious nucleophilic substitution with dichloromethyl anion to produce the desired compound .
Industrial Production Methods
Industrial production of Quinoline, 4-(dichloromethyl)- typically involves large-scale chloromethylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques. The use of catalysts and controlled reaction conditions ensures efficient production while minimizing by-products and waste.
化学反応の分析
Types of Reactions
Quinoline, 4-(dichloromethyl)- undergoes various chemical reactions, including:
Oxidation: The dichloromethyl group can be oxidized to formyl or carboxyl groups.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or sulfuryl chloride, and nucleophilic substitution using amines or thiols.
Major Products Formed
Oxidation: Quinoline-4-carboxaldehyde, Quinoline-4-carboxylic acid.
Reduction: Quinoline-4-methyl.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Quinoline, 4-(dichloromethyl)- has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a scaffold for drug development, particularly in the design of antimalarial and antibacterial agents.
Industry: Utilized in the production of dyes, pigments, and as a precursor for agrochemicals.
作用機序
The mechanism of action of Quinoline, 4-(dichloromethyl)- varies depending on its application. In antimicrobial research, it is believed to interfere with microbial DNA synthesis and function by targeting enzymes such as DNA gyrase and topoisomerase IV . In cancer research, it may induce apoptosis by interacting with cellular proteins and disrupting key signaling pathways.
類似化合物との比較
Quinoline, 4-(dichloromethyl)- can be compared with other quinoline derivatives such as:
Quinoline-4-carboxylic acid: Similar in structure but with a carboxyl group instead of a dichloromethyl group.
Quinoline-4-methyl: Contains a methyl group at the 4-position instead of a dichloromethyl group.
4-Chloroquinoline: Has a single chlorine atom at the 4-position.
The unique dichloromethyl group in Quinoline, 4-(dichloromethyl)- provides distinct reactivity and biological activity, making it a valuable compound for various applications .
特性
CAS番号 |
79325-39-6 |
|---|---|
分子式 |
C10H7Cl2N |
分子量 |
212.07 g/mol |
IUPAC名 |
4-(dichloromethyl)quinoline |
InChI |
InChI=1S/C10H7Cl2N/c11-10(12)8-5-6-13-9-4-2-1-3-7(8)9/h1-6,10H |
InChIキー |
ITJPZEGOVVPQPG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


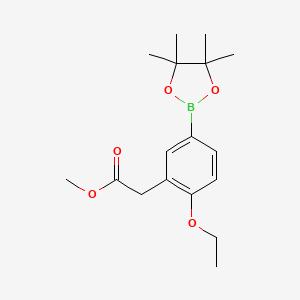

![2-(3-Chlorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13686126.png)
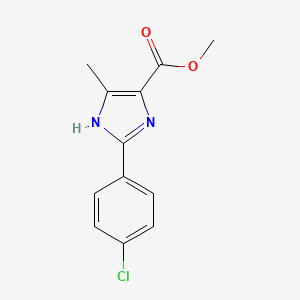
![Dimethyl (S)-2-[(S)-4-(Boc-amino)-5-ethoxy-5-oxopentanamido]pentanedioate](/img/structure/B13686139.png)
![5-Methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13686144.png)

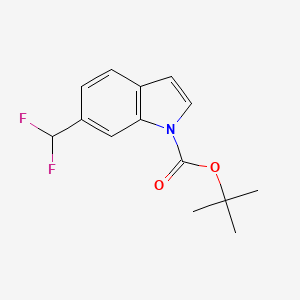

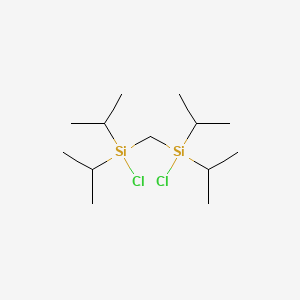

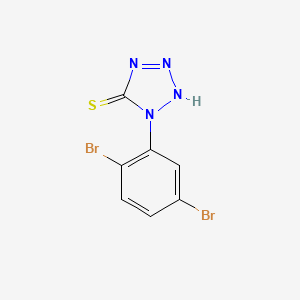
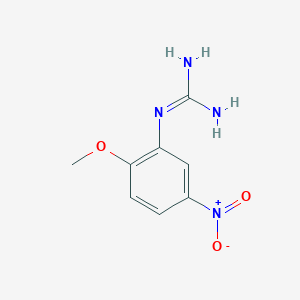
![(2R,4S)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13686188.png)
